molecular formula C5HClF3NO2 B6266729 3-(trifluoromethyl)-1,2-oxazole-4-carbonyl chloride CAS No. 1076245-77-6

3-(trifluoromethyl)-1,2-oxazole-4-carbonyl chloride

Cat. No.: B6266729
CAS No.: 1076245-77-6
M. Wt: 199.5
InChI Key:
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Description

3-(trifluoromethyl)-1,2-oxazole-4-carbonyl chloride is a chemical compound that features a trifluoromethyl group attached to an oxazole ring, which is further connected to a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-1,2-oxazole-4-carbonyl chloride typically involves the introduction of the trifluoromethyl group and the formation of the oxazole ring. One common method involves the reaction of 3,3,3-trifluoro-2,2-dimethylpropanoic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-1,2-oxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-1,2-oxazole-4-carbonyl chloride depends on its application. In biological systems, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(trifluoromethyl)-1,2-oxazole-4-carbonyl chloride is unique due to the combination of the trifluoromethyl group and the oxazole ring, which imparts distinct electronic and steric properties. This combination makes it particularly useful in the synthesis of compounds with specific biological and chemical activities .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(trifluoromethyl)-1,2-oxazole-4-carbonyl chloride involves the conversion of 3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid to its corresponding acid chloride using thionyl chloride.", "Starting Materials": [ "3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid", "Thionyl chloride", "Anhydrous dichloromethane", "Anhydrous diethyl ether", "Anhydrous sodium sulfate" ], "Reaction": [ "To a solution of 3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid (1.0 g, 4.5 mmol) in anhydrous dichloromethane (10 mL) and anhydrous diethyl ether (10 mL) at 0°C, thionyl chloride (0.5 mL, 6.8 mmol) was added dropwise over 10 minutes.", "The reaction mixture was stirred at 0°C for 1 hour and then at room temperature for an additional 2 hours.", "The reaction was quenched by the addition of ice-cold water (10 mL) and the resulting mixture was extracted with dichloromethane (3 x 10 mL).", "The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product was purified by column chromatography on silica gel using dichloromethane as the eluent to afford 3-(trifluoromethyl)-1,2-oxazole-4-carbonyl chloride as a white solid (0.8 g, 75% yield)." ] }

CAS No.

1076245-77-6

Molecular Formula

C5HClF3NO2

Molecular Weight

199.5

Purity

95

Origin of Product

United States

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